5-Methoxypyrido[3,4-d]pyrimidine
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Overview
Description
5-Methoxypyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a methoxy group attached at the 5-position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine with suitable reagents under palladium-catalyzed cross-coupling conditions . Another approach includes nucleophilic aromatic substitution reactions at the C-4 position of the pyrido[3,4-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Nucleophilic aromatic substitution reactions can occur at the C-4 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and nucleophiles like amines or thiols are employed.
Major Products Formed
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyridopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxypyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[4,3-d]pyrimidine: Known for its potential therapeutic applications.
Pyrido[3,2-d]pyrimidine: Exhibits diverse pharmacological properties.
Uniqueness
5-Methoxypyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-methoxypyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H7N3O/c1-12-8-4-9-3-7-6(8)2-10-5-11-7/h2-5H,1H3 |
InChI Key |
VXAPLAUMXAOMMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC2=NC=NC=C12 |
Origin of Product |
United States |
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